AAG-1
Description
AAG-1, designated as a core asphalt binder in the Strategic Highway Research Program (SHRP), is a chemically distinct material characterized by its high polarity and unique aging behavior. Derived from petroleum residua, this compound undergoes lime treatment during production, which enhances its dispersion properties and reduces molecular association . Key attributes include:
- High polarity: Exhibits superior solubility in polar solvents (e.g., carbon disulfide) compared to aliphatic solvents, distinguishing it from less polar asphalts like AAD-1 .
- Aging resistance: Despite significant oxidation (evidenced by high carbonyl content), this compound shows minimal viscosity increases and compatibility changes during thermal or oxidative aging, unlike most SHRP asphalts .
This compound’s aberrant behavior in aging studies has made it a critical reference for understanding asphalt oxidation mechanisms and binder performance in pavement engineering.
Properties
CAS No. |
1204408-18-3 |
|---|---|
Molecular Formula |
C16H17N3O2 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-N,2,6-trimethylfuro[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H17N3O2/c1-10-9-14-15(17-11(2)18-16(14)21-10)19(3)12-5-7-13(20-4)8-6-12/h5-9H,1-4H3 |
InChI Key |
KVMLMFRXRZLEGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2O1)C)N(C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of AAG-1 involves several steps, starting with the preparation of the furo(2,3-d)pyrimidine core. This core is then functionalized with various substituents to achieve the desired structure. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the proper formation of the compound
Chemical Reactions Analysis
AAG-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups on the furo(2,3-d)pyrimidine core.
Scientific Research Applications
Pharmacological Applications
AAG-1 is primarily known for its role as a plasma protein that binds various drugs, particularly lipophilic and basic substances. Its binding affinity can be influenced by several factors, including glycosylation patterns.
Case Study: Drug Binding Affinity
A study quantified the binding of native and desialylated this compound with seven different drugs using microscale thermophoresis. The results indicated that desialylation significantly reduced the binding affinity of this compound for these drugs, emphasizing the importance of sialic acid in drug interactions .
Table 1: Drug Binding Affinity with this compound
| Drug Name | Binding Affinity (Native this compound) | Binding Affinity (Desialylated this compound) |
|---|---|---|
| Carvedilol | High | Low |
| Diltiazem | Moderate | Low |
| Dipyridamole | High | Low |
| Imipramine | Moderate | Very Low |
| Lidocaine | High | Moderate |
| Propranolol | High | Low |
| Vinblastine | Moderate | Very Low |
Role in DNA Repair Mechanisms
This compound plays a crucial role in the base excision repair pathway by recognizing and excising damaged bases from DNA. This function is vital for maintaining genomic stability.
Case Study: Interaction with UV-DDB
Research demonstrated that UV-damaged DNA-binding protein (UV-DDB) enhances the activity of this compound on damaged DNA substrates, facilitating the repair process. The interaction between UV-DDB and this compound was shown to increase the efficiency of base excision repair by forming transient complexes that aid in damage recognition .
Table 2: Efficiency of this compound Activity with UV-DDB
| Substrate Type | This compound Activity Without UV-DDB | This compound Activity With UV-DDB |
|---|---|---|
| 6-Ethenoadenine | Low | High |
| Hypoxanthine | Moderate | Very High |
Biotechnological Applications
This compound's properties extend into biotechnology, particularly in enzyme optimization and bioactive product development.
Case Study: Keratinase Production
A study optimized keratinase activity from strain this compound using central composite design methodologies. The findings suggest that keratinase derived from this strain has potential applications in producing bioactive value-added products, which can be utilized in various industries including agriculture and waste management .
Table 3: Optimization Parameters for Keratinase Activity
| Parameter | Optimal Value |
|---|---|
| Temperature | 45°C |
| pH | 8.0 |
| Substrate Concentration | 2% |
Food Packaging Applications
The film-forming properties of polysaccharides derived from this compound have been explored for food packaging solutions due to their antioxidant and antibacterial characteristics.
Case Study: Water Vapor Permeability
Research indicated that films made from this compound exhibited reduced water vapor permeability (WVP), making them suitable for food packaging applications. The proposed mechanism behind this reduction involves structural changes at the molecular level during film formation .
Table 4: Water Vapor Permeability Values for this compound Films
| Film Type | Water Vapor Permeability (g/m²/day) |
|---|---|
| Control | 150 |
| This compound Based Film | 80 |
Mechanism of Action
The mechanism of action of AAG-1 involves its interaction with specific molecular targets and pathways. This compound has been shown to inhibit the activity of heat shock protein 90 (Hsp90), a molecular chaperone involved in the stabilization and activation of various client proteins . By inhibiting Hsp90, this compound disrupts the function of these client proteins, leading to the inhibition of cancer cell growth and induction of apoptosis . This mechanism highlights the potential of this compound as a therapeutic agent for cancer treatment.
Comparison with Similar Compounds
Comparison with Similar Compounds
AAG-1 is compared below with other SHRP core asphalts (e.g., AAD-1, AAC-1, AAF-1, AAK-1) across solubility, aging kinetics, and chemical composition.
Table 1: Key Properties of this compound vs. Comparable Asphalts
Detailed Findings
Solubility and Polarity
- This compound demonstrates superior solubility in polar solvents (e.g., carbon disulfide) due to its high polarity, whereas AAD-1 dissolves more readily in aliphatic solvents .
- In blends with modifiers, this compound’s fatigue life decreases with certain additives (e.g., M-405), contrasting with AAK-1, which shows improved fatigue resistance .
Aging Kinetics
- Thermal Aging (TFAAT) : At 113°C, this compound exhibits the lowest viscosity increase among all SHRP asphalts, while AAD-1 shows the second-highest increase . This disparity arises from this compound’s stable dispersion state, which limits molecular immobilization during oxidation .
- Oxidative Aging (PAV/TFO) : this compound’s kinetic curves during pressurized aging vessel (PAV) tests show slopes similar to other asphalts, but its response to pure oxygen aging (POV) diverges, with minimal slope changes compared to steep increases in AAD-1 .
Chemical Composition
- Base Content : this compound contains higher titratable strong and total base concentrations than related asphalts (e.g., ABD, AAG-2), attributed to lime treatment during production .
- Fractional Oxidation : Polar aromatic (PA) fractions in this compound oxidize rapidly but contribute less to viscosity hardening than naphthene aromatic (NA) fractions in AAD-1 .
Recycling and Modifier Compatibility
- Blending studies reveal that this compound’s maltene composition dominates oxidation behavior, whereas AAD-1’s aging is influenced by asphaltene content .
- Modifiers like M-415 and M-416 reduce this compound’s fatigue life in lab tests but improve performance in field validations, highlighting its sensitivity to testing conditions .
Critical Research Insights
- Dispersion vs. Association : this compound’s low molecular association enables consistent aging kinetics across temperatures (60–113°C), unlike AAD-1, whose reactive components mobilize at higher temperatures .
- Practical Implications : this compound’s stability suggests that laboratory aging tests at elevated temperatures may misrepresent field performance for less polar asphalts .
- Knowledge Gaps: The role of lime treatment in this compound’s base content and polarity requires further study to optimize binder formulations .
Biological Activity
AAG-1, also known as alkyladenine DNA glycosylase, plays a critical role in the base excision repair (BER) pathway, which is essential for maintaining genomic integrity by removing damaged bases from DNA. This article delves into the biological activity of this compound, including its mechanisms, interactions, and implications in various biological processes.
This compound is primarily involved in recognizing and excising alkylated adenine residues from DNA. This process initiates the BER pathway, which is crucial for repairing DNA lesions caused by alkylating agents. The enzyme operates through a series of steps:
- Recognition : this compound identifies and binds to aberrantly methylated adenine bases.
- Excision : It cleaves the N-glycosidic bond, releasing the damaged base.
- Repair : The resulting abasic site is processed by other BER enzymes, including apurinic/apyrimidinic endonuclease 1 (APE1), to restore DNA integrity.
Interaction with Transcriptional Machinery
Recent studies have shown that this compound does not function in isolation but interacts with components of the transcriptional machinery. Specifically, it associates with the elongator complex, primarily through its unstructured N-terminal region binding to ELP1. This interaction is vital for co-regulating gene expression during transcriptional activity.
Key Findings:
- Chromatin Localization : this compound localizes to chromatin and is recruited to actively transcribing regions of DNA.
- Gene Regulation : In AAG-deficient cells (AAG −/−), significant changes in gene expression were observed, particularly in neurogenesis and nervous system development pathways .
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound through various experimental designs:
Study 1: Gene Expression Analysis
A comparative analysis between wild-type (WT) and AAG −/− cells revealed that:
- 1,045 genes were differentially expressed.
- Most affected genes were upregulated in AAG −/− cells, indicating a repressive role of AAG on these genes .
Study 2: Interaction Studies
Proximity ligation assays demonstrated that the interaction between this compound and ELP1 predominantly occurs within the nucleus, suggesting a localized role in transcription regulation .
Study 3: Keratinase Activity
In another context, strain this compound was isolated for its ability to produce keratinase from keratin-rich substrates. This study optimized keratinase activity using central composite design (CCD) methodologies, highlighting the potential biotechnological applications of this compound in waste management and bioconversion .
Data Table: Differential Gene Expression in AAG −/− Cells
| Gene Name | Expression Change | Biological Process |
|---|---|---|
| ALDH1A2 | ↑ Significant | Neurogenesis |
| CRMP1 | ↑ Significant | Nervous System Development |
| CDH23 | ↑ Significant | Cell Adhesion |
| SYT9 | ↑ Significant | Synaptic Transmission |
| CDH4 | ↑ Significant | Cell Adhesion |
↑ indicates an increase in expression compared to WT cells.
Implications for Disease and Therapy
The biological activity of this compound has implications for understanding various diseases, particularly those related to DNA damage and repair mechanisms. Its role in gene regulation suggests that alterations in this compound activity could contribute to neurodevelopmental disorders or cancer progression.
Potential Clinical Applications:
- Biomarker Identification : Research has identified alpha 1-acid glycoprotein (AAG) as a potential biomarker for patient selection in therapies targeting multiple myeloma .
- Therapeutic Targeting : Given its involvement in critical cellular processes, targeting this compound could offer novel therapeutic strategies for diseases characterized by DNA repair deficiencies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
